molecular formula C19H19N3O4 B7687941 2-(4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenoxy)-N-(3-methoxyphenyl)acetamide

2-(4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenoxy)-N-(3-methoxyphenyl)acetamide

货号 B7687941
分子量: 353.4 g/mol
InChI 键: VIPADWGNZUEDIV-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-(4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenoxy)-N-(3-methoxyphenyl)acetamide, also known as EMA-401, is a small molecule drug that has been developed for the treatment of chronic pain. Chronic pain is a debilitating condition that affects millions of people worldwide, and currently available treatments are often ineffective or have significant side effects. EMA-401 has shown promise in preclinical studies as a potential new treatment option for chronic pain.

作用机制

2-(4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenoxy)-N-(3-methoxyphenyl)acetamide works by blocking the activity of a protein called the angiotensin II type 2 receptor (AT2R). This protein is involved in the regulation of pain signaling in the nervous system, and blocking its activity can reduce pain sensitivity. 2-(4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenoxy)-N-(3-methoxyphenyl)acetamide is highly selective for the AT2R, which means that it does not affect other related proteins that may be involved in pain signaling.
Biochemical and physiological effects:
In addition to its effects on pain sensitivity, 2-(4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenoxy)-N-(3-methoxyphenyl)acetamide has been shown to have other biochemical and physiological effects. For example, 2-(4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenoxy)-N-(3-methoxyphenyl)acetamide has been shown to reduce inflammation and oxidative stress in preclinical studies. These effects may contribute to its overall efficacy as a potential treatment for chronic pain.

实验室实验的优点和局限性

One advantage of using 2-(4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenoxy)-N-(3-methoxyphenyl)acetamide in lab experiments is its high selectivity for the AT2R. This allows researchers to specifically target this protein without affecting other related proteins. Additionally, 2-(4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenoxy)-N-(3-methoxyphenyl)acetamide has been shown to have a favorable safety profile in preclinical studies, which makes it a promising candidate for further development.
One limitation of using 2-(4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenoxy)-N-(3-methoxyphenyl)acetamide in lab experiments is its relatively short half-life in the body. This means that it may need to be administered frequently or in high doses to achieve therapeutic effects. Additionally, the efficacy of 2-(4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenoxy)-N-(3-methoxyphenyl)acetamide may be influenced by individual differences in pain sensitivity or other factors that are difficult to control in lab experiments.

未来方向

There are many potential future directions for research on 2-(4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenoxy)-N-(3-methoxyphenyl)acetamide and its potential use as a treatment for chronic pain. Some possible areas of investigation include:
- Further preclinical studies to better understand the mechanism of action of 2-(4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenoxy)-N-(3-methoxyphenyl)acetamide and its effects on pain signaling in the nervous system.
- Clinical trials to evaluate the safety and efficacy of 2-(4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenoxy)-N-(3-methoxyphenyl)acetamide in humans with chronic pain.
- Studies to investigate the potential use of 2-(4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenoxy)-N-(3-methoxyphenyl)acetamide in combination with other pain medications or therapies.
- Research to identify biomarkers or other predictors of response to 2-(4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenoxy)-N-(3-methoxyphenyl)acetamide treatment in order to better select patients who are most likely to benefit from this therapy.
- Studies to investigate the potential use of 2-(4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenoxy)-N-(3-methoxyphenyl)acetamide in other conditions that are associated with chronic pain, such as fibromyalgia or migraine.
Conclusion:
2-(4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenoxy)-N-(3-methoxyphenyl)acetamide is a promising new drug candidate for the treatment of chronic pain. Its high selectivity for the AT2R and favorable safety profile make it a promising candidate for further development. Further research is needed to fully understand its mechanism of action and potential clinical applications.

合成方法

2-(4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenoxy)-N-(3-methoxyphenyl)acetamide is synthesized using a multi-step process that involves the reaction of various chemical reagents. The synthesis method has been described in detail in scientific literature, and it involves the use of specialized equipment and techniques to ensure the purity and quality of the final product.

科学研究应用

2-(4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenoxy)-N-(3-methoxyphenyl)acetamide has been extensively studied in preclinical models of chronic pain, including neuropathic pain and inflammatory pain. In these studies, 2-(4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenoxy)-N-(3-methoxyphenyl)acetamide has been shown to reduce pain behavior and improve quality of life in animal models. Additionally, 2-(4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenoxy)-N-(3-methoxyphenyl)acetamide has been shown to have a favorable safety profile in preclinical studies, with no significant adverse effects observed.

属性

IUPAC Name

2-[4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenoxy]-N-(3-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O4/c1-3-17-21-19(26-22-17)13-7-9-15(10-8-13)25-12-18(23)20-14-5-4-6-16(11-14)24-2/h4-11H,3,12H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIPADWGNZUEDIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NOC(=N1)C2=CC=C(C=C2)OCC(=O)NC3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。